3-(4-Chlorophenyl)tetrahydrofuran
Description
3-(4-Chlorophenyl)tetrahydrofuran is a heterocyclic compound featuring a tetrahydrofuran (THF) ring substituted at the 3-position with a 4-chlorophenyl group. The THF core is a five-membered oxygen-containing saturated ring, and the 4-chlorophenyl substituent introduces aromaticity and electron-withdrawing characteristics due to the chlorine atom.
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
3-(4-chlorophenyl)oxolane |
InChI |
InChI=1S/C10H11ClO/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9H,5-7H2 |
InChI Key |
BQHONJYOCIZPEP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Reduction of 3-(4-Chlorophenyl)propanoic Acid to Alcohol Intermediates
A common precursor for tetrahydrofuran synthesis is 3-(4-chlorophenyl)propan-1-ol, which can be prepared by reducing 3-(4-chlorophenyl)propanoic acid using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) under inert atmosphere at 0°C to room temperature. The reaction mixture is then treated with a saturated solution of potassium sodium tartrate to quench excess hydride and facilitate work-up, yielding the alcohol in high purity and yield (~97%) as a colorless oil.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 3-(4-chlorophenyl)propanoic acid + LiAlH₄ in THF, 0–20°C, inert atmosphere | Reduction to 3-(4-chlorophenyl)propan-1-ol |
| 2 | Quench with potassium sodium tartrate, filtration, concentration | Pure alcohol product, 97% yield |
Cyclization via Epoxide or β-Hydroxy Intermediates
Stereoselective synthesis of tetrahydrofurans, including 3-(4-chlorophenyl)tetrahydrofuran, frequently involves cyclization of β-hydroxy compounds or epoxides. Literature reports describe the use of β-hydroxy crotylsilanes or related intermediates that undergo cyclopropanation followed by acid-catalyzed ring closure to yield tetrahydrofuran rings with high diastereoselectivity. For example, treatment of epoxides with para-toluenesulfonic acid (p-TsOH) or m-chloroperbenzoic acid (m-CPBA) can afford tetrahydrofuran derivatives in good yield and stereochemical purity.
| Reaction Type | Key Reagents/Conditions | Stereochemical Outcome | Yield |
|---|---|---|---|
| Cyclopropanation + Acid-catalyzed ring closure | Crotyl silane, p-TsOH | >30:1 diastereomeric ratio | High (e.g., 81%) |
| Epoxidation + Cyclization | m-CPBA, acid catalyst | Moderate diastereomeric ratio (6:1) | 81% |
Alternative Reduction and Cyclization Using Sodium Borohydride and Iodine
An alternative preparation involves the reduction of 4-chlorophenylacetic acid derivatives using sodium borohydride (NaBH₄) in THF at 0°C under nitrogen, followed by the addition of iodine solution to induce cyclization. This method yields 4-chlorophenylethanol derivatives with high purity (~95%). The process involves careful temperature control and sequential addition of reagents to optimize yield and minimize side reactions.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | NaBH₄ in anhydrous THF at 0°C, add 4-chlorophenylacetic acid | Reduction to alcohol intermediate |
| 2 | Add iodine solution dropwise, maintain <10°C, stir 1 h | Cyclization to tetrahydrofuran ring possible |
| 3 | Work-up with methanol, KOH solution, extraction | Purified alcohol or cyclic product |
Mesylation and Intramolecular Cyclization
Following the formation of 3-(4-chlorophenyl)propan-1-ol, the hydroxyl group can be converted into a good leaving group such as a mesylate using methanesulfonyl chloride and triethylamine in dichloromethane at 0°C to room temperature. Subsequent intramolecular nucleophilic substitution can promote ring closure to form the tetrahydrofuran ring.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Methanesulfonyl chloride, triethylamine, DCM, 0°C to rt | Formation of mesylate intermediate |
| 2 | Intramolecular nucleophilic substitution | Cyclization to this compound |
- The reduction of 3-(4-chlorophenyl)propanoic acid using LiAlH₄ remains a robust and high-yielding route to the corresponding alcohol, which serves as a key intermediate for further transformations.
- Stereoselective cyclization methods involving epoxides or β-hydroxy intermediates provide control over the tetrahydrofuran ring stereochemistry, which is crucial for applications requiring specific isomers.
- Sodium borohydride and iodine-mediated reductions offer an alternative milder pathway with good yields and operational simplicity, suitable for scale-up under nitrogen atmosphere.
- Mesylation followed by intramolecular cyclization is an effective strategy to convert linear alcohol intermediates into the cyclic tetrahydrofuran structure, often used in synthetic organic chemistry for heterocycle formation.
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| LiAlH₄ Reduction | 3-(4-chlorophenyl)propanoic acid | LiAlH₄ in THF, 0–20°C, inert atmosphere | ~97 | High yield, classical reduction |
| Epoxide Cyclization | β-Hydroxy crotylsilanes or epoxides | p-TsOH or m-CPBA, acid catalysis | 81 | Stereoselective, moderate to high yield |
| NaBH₄/Iodine Reduction | 4-Chlorophenylacetic acid | NaBH₄ in THF, iodine addition, 0–10°C | 95 | Mild conditions, good purity |
| Mesylation + Intramolecular Cyclization | 3-(4-chlorophenyl)propan-1-ol | Methanesulfonyl chloride, triethylamine, DCM | Not specified | Enables ring closure to tetrahydrofuran |
The preparation of this compound involves well-established synthetic routes centered on the reduction of chlorophenylpropanoic acid derivatives to alcohol intermediates, followed by cyclization strategies that include epoxide ring opening or mesylate-mediated intramolecular substitution. The choice of method depends on desired stereochemical outcomes, scale, and operational considerations. The literature and patent sources confirm that lithium aluminium hydride and sodium borohydride reductions, combined with acid-catalyzed cyclizations, are the most reliable and widely used approaches for synthesizing this compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)tetrahydrofuran undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium tert-butoxide, and various nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)tetrahydrofuran has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(4-Chlorophenyl)tetrahydrofuran with structurally analogous compounds, focusing on synthesis, physicochemical properties, and bioactivity.
Substituted Tetrahydrofuran Derivatives
2.1.1. 3-Chloro-tetrahydrofuran
- Structure : Chlorine atom directly substituted at the THF 3-position.
- Molecular Weight : 106.55 g/mol (C₄H₇ClO) .
- Key Properties: Volatility and polarity suitable for gas chromatography (GC) analysis, with Kovats retention indices reported on non-polar columns . Lacks aromaticity, leading to distinct electronic properties compared to this compound.
2.1.2. Tetrahydrofuran-3-carboxylic Acid
- Structure : Carboxylic acid group at the THF 3-position.
- Molecular Weight : 116.12 g/mol (C₅H₈O₃) .
- Key Properties :
2.1.3. 3-Hydroxytetrahydrofuran
- Structure : Hydroxyl group at the THF 3-position.
- Molecular Weight : 88.11 g/mol (C₄H₈O₂) .
- Key Properties :
Chalcone Derivatives with 4-Chlorophenyl Groups
2.2.1. (E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- Structure : Chalcone backbone with 4-chlorophenyl and 2-hydroxyphenyl groups.
- Molecular Weight : ~300 g/mol (exact varies by substituents).
- Key Properties: Exhibits strong anti-cancer activity, particularly against HCT-116 and SF539 cell lines . Studied via DFT calculations at B3LYP/6-311G(d,p), revealing a dipole moment of 2.57 Debye and distinct HOMO-LUMO gaps influencing reactivity . The conjugated enone system enables fluorescence properties, useful in imaging applications .
2.2.2. (E)-5-(3-(4-Chlorophenyl)acryloyl)-2-methoxybenzenesulfonamide
- Structure : Sulfonamide-chalcone hybrid with a 4-chlorophenyl group.
- Key Bioactivity: Potent anti-cancer agent, with IC₅₀ values in the nanomolar range against colorectal and CNS cancer cell lines .
Tetrahydrofuran-Containing Pharmaceuticals
2.3.1. Tetrahydrofuran Fentanyl 3-Tetrahydrofurancarboxamide
- Structure : THF ring fused to a fentanyl-like carboxamide.
- Molecular Weight : 415.0 g/mol (C₂₄H₃₀N₂O₂·HCl) .
- Key Properties: Classified as a Schedule I opioid in the U.S., highlighting the pharmacological relevance of THF derivatives .
Data Tables
Table 1. Physicochemical Comparison of Tetrahydrofuran Derivatives
Table 2. Bioactivity of 4-Chlorophenyl-Containing Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
